
14-Methylpentadecanoic acid
Overview
Description
14-Methylpentadecanoic acid (C₁₆H₃₂O₂), also known as isohexadecanoic acid or iso-C16:0, is a branched-chain fatty acid (BCFA) characterized by a methyl group at the 14th carbon of a 16-carbon chain . It is classified as an iso-BCFA due to its branching at the penultimate carbon (ω-2 position). This compound occurs naturally in diverse biological systems, including human blood , microbial membranes (e.g., Streptomyces spp. ), and plants such as Nelumbo nucifera (lotus) seeds . Its molecular weight is 256.43 g/mol, with a ChemSpider ID of 33331 .
Functionally, this compound has been implicated in modulating gene expression in human hepatocytes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Methylpentadecanoic acid can be synthesized through various methods. One common synthetic route involves the use of 11-bromoundecanoic acid as a starting material. The process includes the following steps:
Formation of Grignard Reagent: 11-bromoundecanoic acid is reacted with magnesium in the presence of dry ether to form the corresponding Grignard reagent.
Reaction with Isovaleraldehyde: The Grignard reagent is then reacted with isovaleraldehyde to form an intermediate alcohol.
Oxidation: The intermediate alcohol is oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
14-Methylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Substitution: Halogenation reactions can occur at the methyl group, leading to the formation of halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).
Substitution: Halogens (e.g., chlorine, bromine), halogenating agents (e.g., N-bromosuccinimide)
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Esterification: Esters.
Substitution: Halogenated derivatives
Scientific Research Applications
Biomarkers in Microbial Studies
14-Methylpentadecanoic acid serves as a molecular marker for specific bacterial communities. Its presence is indicative of certain microbial metabolic processes, particularly in environments rich in organic matter. Research has shown that this compound can be used to trace the activity of bacteria in various ecosystems, including marine environments .
Role in Lipid Metabolism
This fatty acid is involved in lipid metabolism and has been studied for its effects on cellular processes. In particular, it has been linked to the synthesis of branched-chain fatty acids, which play crucial roles in maintaining cellular integrity and function. Its incorporation into lipid membranes can influence membrane fluidity and functionality .
Food Industry
This compound is utilized as a food additive and flavoring agent due to its unique sensory properties. It can enhance the palatability of various food products by contributing to their fatty acid profile, which affects taste and aroma .
Cosmetics and Personal Care Products
In cosmetics, this compound acts as an emollient and skin-conditioning agent. Its ability to improve the texture and feel of products makes it valuable in formulations for creams, lotions, and other personal care items .
Pharmaceuticals
The compound has potential applications in drug formulation, particularly as a stabilizing agent in lipid-based drug delivery systems. Its unique structural properties allow it to encapsulate active pharmaceutical ingredients effectively, enhancing their bioavailability and therapeutic efficacy .
Case Study 1: Microbial Biomarkers
A study conducted on marine-derived strains of Penicillium roqueforti demonstrated that the identification of this compound could serve as an indirect marker for assessing microbial activity within specific ecological niches. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the fatty acid profiles of various microbial strains .
Case Study 2: Lipid Metabolism Research
Research investigating the role of branched-chain fatty acids in cellular metabolism highlighted the importance of this compound in modulating lipid profiles within cells. The study revealed that this fatty acid could influence gene expression related to lipid metabolism, thereby affecting overall cellular health .
Mechanism of Action
The mechanism of action of 14-methylpentadecanoic acid involves its role as a fatty acid in metabolic pathways. It can be incorporated into lipid molecules and participate in various biochemical processes. Its methyl-branched structure may influence its interaction with enzymes and other molecular targets, affecting its metabolic fate and biological activity .
Comparison with Similar Compounds
14-Methylpentadecanoic acid belongs to the broader family of odd- and branched-chain fatty acids (OBCFAs), which are critical components of microbial membranes and biomarkers for metabolic processes. Below is a comparative analysis with structurally and functionally related compounds:
Structural and Functional Comparisons
Key Research Findings
- Branching Position and Gene Regulation: In HepG2 cells, the iso-branching of this compound (iso-C16:0) confers distinct anti-inflammatory and lipogenic suppression compared to anteiso-BCFAs like 12-methyltetradecanoic acid (anteiso-C15:0). This highlights the structural specificity of BCFAs in cellular signaling .
- Microbial Ecology: Iso-BCFAs (e.g., iso-C15:0, iso-C16:0) are dominant in Streptomyces and other Actinobacteria, while anteiso-BCFAs (e.g., anteiso-C15:0, anteiso-C17:0) are linked to Firmicutes and rumen microbiota. These profiles reflect adaptations to environmental stress and nutrient availability .
- Biophysical Properties : Iso-BCFAs increase membrane rigidity due to their proximal branching, whereas anteiso-BCFAs enhance fluidity, impacting bacterial survival in extreme conditions .
Biological Activity
14-Methylpentadecanoic acid, also known as 14-Me15:0, is a branched-chain fatty acid (BCFA) that has garnered attention for its potential biological activities and health benefits. This article explores its biological activity, including its effects on lipid metabolism, anti-inflammatory properties, and its role in various biological systems.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Chemical Formula : C₁₅H₃₀O₂
- Molecular Weight : 242.4 g/mol
- IUPAC Name : this compound
This compound is classified as a methyl-branched fatty acid, which influences its physical and biological properties compared to straight-chain fatty acids.
Sources of this compound
This compound is primarily found in certain plant oils and animal fats. Notably, it has been identified in:
- Bovine milk : Contributing to the unique flavor and nutritional profile of dairy products.
- Certain conifer seed oils : Such as those from Pinus contorta, where it was detected through gas chromatography-mass spectrometry (GC-MS) methods .
Lipid Metabolism
Research indicates that this compound may play a significant role in lipid metabolism. In a study involving Walker 256 carcinoma-bearing rats, the incorporation of labeled this compound into various lipid classes was analyzed. The findings suggested that this fatty acid could enhance lipid synthesis during tumor growth, indicating a potential role in cancer metabolism .
Anti-Inflammatory Properties
Branched-chain fatty acids, including this compound, have been associated with anti-inflammatory effects. A study highlighted that iso-branched-chain fatty acids can decrease the expression of genes related to lipid metabolism and inflammation in human visceral adipocytes. This suggests that these fatty acids may help modulate inflammatory responses in adipose tissue .
Membrane Stabilization
This compound has been shown to act as a membrane stabilizer. Its unique structure allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and stability. This property is crucial for maintaining cellular integrity under various physiological conditions .
Case Study 1: Tumor Growth in Rats
In an experimental setup involving normal rats and those with Walker 256 tumors, researchers administered labeled this compound to assess its distribution in lipids during tumor progression. The study revealed that the fatty acid was preferentially incorporated into triglycerides and phospholipids within the tumor tissue, suggesting its potential utility in cancer research and therapy .
Case Study 2: Gene Expression Modulation
A recent study investigated the impact of this compound on gene expression related to lipid metabolism in human adipocytes. The results indicated a downregulation of pro-inflammatory genes when cells were treated with this BCFA, highlighting its potential as a therapeutic agent for metabolic disorders associated with inflammation .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying 14-methylpentadecanoic acid in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are widely used. GC-MS is preferred for quantification due to its sensitivity in detecting branched-chain fatty acids (BCFAs) like this compound, especially when coupled with derivatization (e.g., methyl ester formation) . NMR is critical for structural confirmation, with characteristic signals such as δ 178.5 ppm for the carbonyl group in NMR .
Q. How can researchers confirm the purity of synthesized this compound?
- Methodological Answer : Purity assessment typically involves high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or capillary GC with flame ionization detection (FID). For example, ≥98% purity can be verified using capillary GC under optimized temperature gradients (e.g., 150°C to 250°C at 4°C/min) .
Q. What biological systems are commonly used to study the physiological roles of this compound?
- Methodological Answer : Hepatocyte cell lines (e.g., HepG2) are standard models for investigating BCFA effects on lipid metabolism and inflammation. Experimental protocols include treating cells with physiologically relevant concentrations (e.g., 10–100 µM) and analyzing gene expression via qPCR for targets like FASN (fatty acid synthase) and CRP (C-reactive protein) .
Advanced Research Questions
Q. How can phylogenetic analyses resolve discrepancies in microbial taxonomy involving this compound as a biomarker?
- Methodological Answer : The neighbor-joining method and bootstrap resampling (e.g., 1,000 replicates) are employed to construct phylogenetic trees from fatty acid profiles. For instance, this compound (iso-C16:0) is a key marker in Amycolatopsis species differentiation. Consensus trees with ≥95% bootstrap support validate clades, while conflicting nodes may indicate horizontal gene transfer or convergent evolution .
Q. What strategies address co-elution challenges in chromatographic separation of this compound from structurally similar fatty acids?
- Methodological Answer : Use orthogonal columns (e.g., SPB-1 for polarity vs. Supelcowax-10 for chain length) and high-resolution mass spectrometry (HRMS) to resolve isobaric interferences. For example, distinguishing iso-C16:0 from anteiso-C17:0 requires optimizing column temperatures (160°C isothermal for Supelcowax-10) and monitoring unique fragment ions (e.g., m/z 256.42 for this compound) .
Q. How can researchers validate the anti-inflammatory activity of this compound in natural product extracts?
- Methodological Answer : Combine bioassay-guided fractionation with GC-MS dereplication. For example, in Lom-Pa-Kang herbal extracts, this compound was identified via NIST library matching and tested in nitric oxide (NO) inhibition assays using RAW 264.7 macrophages. Dose-response curves (IC₅₀ values) and siRNA knockdown of inflammatory mediators (e.g., iNOS) confirm specificity .
Q. What experimental controls are critical when studying environmental influences on this compound levels in animal models?
- Methodological Answer : Control for dietary variables (e.g., lipid composition), temperature, and microbial symbionts. In cattle studies, standardized diets and multivariate analysis (e.g., PCA of fatty acid profiles) isolate environmental effects. For instance, iso-C16:0 levels in adipose tissue correlate with pasture quality, requiring seasonal sampling and ANOVA with post-hoc Tukey tests .
Q. Data Contradiction and Reproducibility
Q. How should researchers reconcile conflicting reports on this compound’s role in gene expression?
- Methodological Answer : Discrepancies (e.g., upregulation vs. downregulation of FASN) may arise from cell type-specific responses or concentration thresholds. Reproducibility requires strict adherence to cell culture conditions (e.g., serum-free media during treatments) and multi-omics validation (transcriptomics + lipidomics). Meta-analyses of public datasets (e.g., GEO) can identify consensus pathways .
Q. What protocols ensure accurate quantification of this compound in microbial communities with mixed fatty acid profiles?
- Methodological Answer : Use internal standards (e.g., deuterated C16:0) and matrix-matched calibration curves. For complex samples like marine bacteria (Photobacterium profundum), sequential extraction (SPEED method) and molecular networking (GNPS platform) improve specificity by filtering out co-extracted compounds (e.g., actinomycins) .
Q. Synthesis and Structural Analysis
Q. What synthetic routes yield high-purity this compound for mechanistic studies?
- Methodological Answer : A validated route involves alkene oxidation (e.g., permanganate cleavage of terminal alkenes) followed by borane-dimethyl sulfide reduction to isolate the carboxylic acid. Purity is confirmed via NMR (absence of δ 5.82 ppm alkene signals) and HRMS ([M-H]⁻ m/z 255.2431) .
Properties
IUPAC Name |
14-methylpentadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONJATNKKGGVSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067726 | |
Record name | Isohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
Record name | Isohexadecanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopalmitic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031068 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4669-02-7, 32844-67-0 | |
Record name | Iso-C16:0 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4669-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 14-Methylpentadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isohexadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032844670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isohexadecanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isohexadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.582 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Isopalmitic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 14-METHYLPENTADECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHU3LRR6SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Isopalmitic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031068 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61.8 - 62.4 °C | |
Record name | Isopalmitic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031068 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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